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Compound of Interest

Compound Name:
3-(Aminomethyl)-1-benzylpyrazole

Dihydrochloride

CAS No.: 1427475-21-5

Cat. No.: B1446522

Get Quote

Executive Summary: The Scaffold Evolution
The benzylpyrazole moiety represents a critical pharmacophore in modern medicinal chemistry,

particularly in the modulation of the nitric oxide (NO) signaling pathway. While originally derived

from the benzylindazole scaffold (exemplified by YC-1), the benzylpyrazole core offers distinct

advantages in terms of solubility, metabolic stability, and conformational flexibility.

This guide analyzes the SAR of

-benzylpyrazoles specifically as Soluble Guanylate Cyclase (sGC) stimulators. These agents
are pivotal for treating pulmonary hypertension and heart failure by sensitizing sGC to low
levels of endogenous NO.

Key Comparison: We compare the performance of optimized Benzylpyrazoles against the

progenitor molecule (YC-1) and the clinical standard (Riociguat-like scaffolds).

Mechanistic Grounding: The NO-sGC-cGMP Axis
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To understand the SAR, one must understand the binding environment. Benzylpyrazoles act as

heme-dependent stimulators. They bind to the

subunit of sGC, stabilizing the nitrosyl-heme complex and amplifying cGMP production.
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Figure 1: Mechanism of Action. Benzylpyrazoles synergize with NO to catalyze the GTP-to-

cGMP conversion.

Structure-Activity Relationship (SAR) Analysis
The efficacy of benzylpyrazoles hinges on three specific structural zones.

Zone A: The -Benzyl Tail (Hydrophobic Anchor)
The benzyl group is not merely a linker; it occupies a hydrophobic pocket within the sGC

-subunit.

Observation: Unsubstituted benzyl rings show moderate activity (

).

Optimization: Introduction of Halogens (F, Cl) or Trifluoromethyl (

) groups at the ortho or meta positions drastically improves potency.

Causality: These substituents increase lipophilicity and fill the hydrophobic pocket, while

electron-withdrawing groups (EWGs) reduce oxidative metabolism at the benzylic carbon.
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Zone B: The Pyrazole Core (The H-Bond Acceptor)
Unlike the fused indazole of YC-1, the isolated pyrazole ring allows for rotation.

N2 Nitrogen: Essential for hydrogen bonding with active site residues (likely Tyr or Ser).

C3/C5 Substitution: Steric bulk here dictates the twist angle of the benzyl group relative to

the pyrazole plane.

Zone C: The 5-Position Heterocycle
Replacing the fused benzene of indazole with a flexible heteroaryl group at the C5 position of

pyrazole is the key "scaffold hop."

Furan/Thiophene: often lead to metabolic liabilities.

Fluorophenyl: Provides the best balance of potency and metabolic stability.

Comparative Performance Analysis
The following table contrasts a representative optimized Benzylpyrazole against the classic

Benzylindazole (YC-1) and a Pyrazolopyridine (clinical standard class).

Table 1: Comparative Potency and Physicochemical Properties
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Feature YC-1 (Reference)
Optimized

Benzylpyrazole

Riociguat (Clinical

Std)

Scaffold Class Benzylindazole
1-Benzyl-3-(sub)-

pyrazole
Pyrazolopyridine

sGC Potency (

)

Max Efficacy (Fold) 5-10x 15-25x >50x

Solubility (pH 7.4)
Low (< 5

)

Moderate (20-50

)
Moderate

Metabolic Stability Poor (Rapid oxidation)
Improved

(Halogenation)
High

Selectivity (vs PDE) Low Moderate High

Analyst Insight: While Riociguat remains the potency gold standard, Benzylpyrazoles offer a

significantly lower cost-of-goods and synthetic complexity compared to the fused tricyclic

systems, making them attractive for "fast-follower" drug discovery campaigns or veterinary

applications.

Experimental Protocols
To validate the SAR claims above, the following protocols are standard. These are self-

validating systems: if the positive control (SNP or YC-1) fails, the data is void.

A. Synthesis of N-Benzylpyrazoles (Regioselective)
A common failure point is producing a mixture of N1 and N2 alkylated isomers. This protocol

prioritizes regioselectivity.
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1,3-Diketone Precursor

Step 1: Condensation
Add Hydrazine Hydrate

(Ethanol, Reflux, 4h)

Intermediate:
Unsubstituted Pyrazole

Step 2: N-Alkylation
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(DMF, 0°C to RT)

Separation:
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Figure 2: Synthetic route focusing on base-catalyzed alkylation. NaH in DMF favors the

thermodynamically stable isomer.

B. cGMP Accumulation Assay (Functional Validation)
Objective: Measure the ability of the compound to stimulate sGC in whole cells (e.g., Rat Aortic

Smooth Muscle Cells - RASMC).

Cell Seeding: Plate RASMC at
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cells/well in 96-well plates. Incubate 24h.

Pre-treatment: Wash cells with HBSS containing IBMX (0.5 mM).

Why: IBMX inhibits Phosphodiesterases (PDEs), preventing cGMP breakdown. Without

this, you measure degradation, not production.

Compound Addition: Add Benzylpyrazole derivatives (0.1 nM – 100

)

DEA/NO (Nitric Oxide donor, 100 nM).

Control: DMSO (Vehicle) and YC-1 (

).

Incubation: 30 minutes at 37°C.

Lysis & Detection: Terminate reaction with 0.1 M HCl. Quantify cGMP using a commercial

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

Data Analysis: Plot sigmoidal dose-response curves to calculate

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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